molecular formula C4H2ClNOS B112722 2-Chloro-4-formylthiazole CAS No. 5198-79-8

2-Chloro-4-formylthiazole

Cat. No.: B112722
CAS No.: 5198-79-8
M. Wt: 147.58 g/mol
InChI Key: JGIIXKZUXXDKOO-UHFFFAOYSA-N
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Description

2-Chloro-4-formylthiazole is an organic compound with the molecular formula C4H2ClNOS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its formyl group at the fourth position and a chlorine atom at the second position on the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-formylthiazole can be synthesized through several methods. One common route involves the reaction of 2-chlorothiazole with formylating agents. For instance, the reaction of 2-chlorothiazole with formamide in the presence of phosphorus oxychloride can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The reaction typically requires controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-formylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: 2-Chloro-4-thiazolecarboxylic acid.

    Reduction: 2-Chloro-4-hydroxymethylthiazole

Scientific Research Applications

2-Chloro-4-formylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drugs targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylthiazole largely depends on its application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death. The formyl group can interact with nucleophilic sites in biological molecules, disrupting their normal function. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-formylthiazole is unique due to the presence of both a chlorine atom and a formyl group on the thiazole ring. This combination enhances its reactivity and versatility in chemical syntheses, making it a valuable intermediate in the production of various biologically active compounds .

Properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIIXKZUXXDKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650250
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-79-8
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxaldehyde
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